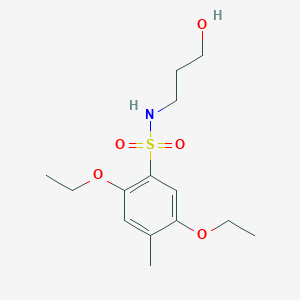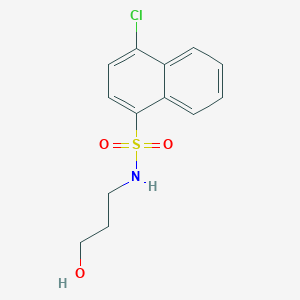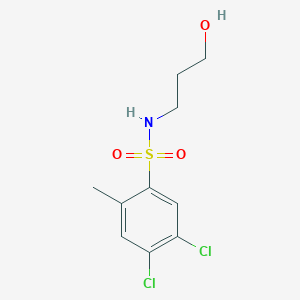
3,4-dimethyl-N-(4-pyridinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethyl-N-(4-pyridinyl)benzenesulfonamide, also known as DMPBS, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in the laboratory.
Mécanisme D'action
The mechanism of action of 3,4-dimethyl-N-(4-pyridinyl)benzenesulfonamide involves its interaction with ion channels, particularly those involved in the regulation of neuronal excitability. This compound has been found to block the activity of certain ion channels, leading to changes in cellular function.
Biochemical and Physiological Effects:
3,4-dimethyl-N-(4-pyridinyl)benzenesulfonamide has been found to exhibit a number of biochemical and physiological effects, including the modulation of ion channel activity, changes in neuronal excitability, and alterations in cellular signaling pathways. These effects make this compound a promising candidate for use in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,4-dimethyl-N-(4-pyridinyl)benzenesulfonamide in laboratory experiments is its ability to selectively modulate the activity of certain ion channels. This allows researchers to investigate the function of these channels and their role in cellular function. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research involving 3,4-dimethyl-N-(4-pyridinyl)benzenesulfonamide. One area of interest is the development of more selective compounds that can target specific ion channels. Another potential direction is the investigation of the potential therapeutic applications of 3,4-dimethyl-N-(4-pyridinyl)benzenesulfonamide, particularly in the treatment of neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
Méthodes De Synthèse
3,4-dimethyl-N-(4-pyridinyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-aminopyridine with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base. Other methods involve the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
3,4-dimethyl-N-(4-pyridinyl)benzenesulfonamide has been used in a number of scientific research applications, particularly in the study of ion channels and their role in cellular function. This compound has been found to modulate the activity of certain ion channels, making it a useful tool for investigating their function.
Propriétés
Nom du produit |
3,4-dimethyl-N-(4-pyridinyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C13H14N2O2S |
Poids moléculaire |
262.33 g/mol |
Nom IUPAC |
3,4-dimethyl-N-pyridin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H14N2O2S/c1-10-3-4-13(9-11(10)2)18(16,17)15-12-5-7-14-8-6-12/h3-9H,1-2H3,(H,14,15) |
Clé InChI |
FILLHOBSDFQOLN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=NC=C2)C |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=NC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B272490.png)

![4-bromo-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B272497.png)


